3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Overview
Description
3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide: is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s chemical behavior and applications. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of covalent organic frameworks .
Mode of Action
It’s known that similar compounds have been used to modify triazine-based covalent organic frameworks . These modifications can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
Its role in the synthesis of covalent organic frameworks suggests it may influence the chemical reactions involved in the formation of these frameworks .
Pharmacokinetics
It’s known that similar compounds can hydrolyze with water , which could potentially affect their bioavailability.
Result of Action
In the context of lithium-sulfur batteries, similar compounds have been shown to improve capacity and cyclic stability by suppressing the diffusion of polysulfides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds can hydrolyze with water , suggesting that the presence of water could affect their stability and efficacy. Furthermore, these compounds should be handled in well-ventilated areas to avoid inhalation of their vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzylamine with piperidine-1-carboxylic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its pharmacological properties, including its ability to interact with specific biological targets. Research in this area aims to develop new therapeutic agents based on this compound’s structure .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. Its applications extend to the development of specialty chemicals and polymers .
Comparison with Similar Compounds
- 3,5-bis(trifluoromethyl)benzylamine
- 3,5-bis(trifluoromethyl)styrene
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness: What sets 3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide apart from similar compounds is its specific combination of trifluoromethyl groups and the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F9N2O/c16-13(17,18)8-2-1-3-11(5-8)25-12(27)26-6-9(14(19,20)21)4-10(7-26)15(22,23)24/h1-3,5,9-10H,4,6-7H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLOHHKHGJIYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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